molecular formula C17H14FN3O3 B2915457 N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide CAS No. 954598-70-0

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Katalognummer: B2915457
CAS-Nummer: 954598-70-0
Molekulargewicht: 327.315
InChI-Schlüssel: MMHXJEYIMMXVSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-fluorobenzyl group at position 5 and a phenoxyacetamide moiety at position 2. The 1,3,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the 4-fluorobenzyl group enhances lipophilicity and bioavailability. The phenoxyacetamide side chain may contribute to target-specific interactions, though its exact biological role remains under investigation. This compound is hypothesized to exhibit antimicrobial, enzyme inhibitory, or agrochemical properties based on structural parallels to well-studied analogs.

Eigenschaften

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c18-13-8-6-12(7-9-13)10-16-20-21-17(24-16)19-15(22)11-23-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHXJEYIMMXVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step involves the alkylation of the oxadiazole ring with a fluorobenzyl halide in the presence of a base such as potassium carbonate.

    Attachment of the phenoxyacetamide moiety: This can be accomplished by reacting the intermediate product with phenoxyacetyl chloride in the presence of a base like triethylamine.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as using high-purity reagents, controlling reaction temperature and time, and employing purification techniques like recrystallization or chromatography.

Analyse Chemischer Reaktionen

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Key Comparative Insights

Antimicrobial Activity
  • Benzofuran-Oxadiazole Derivatives (2a, 2b) : These compounds (e.g., 2a and 2b from ) share the 1,3,4-oxadiazole core but replace the fluorobenzyl group with benzofuran and incorporate a thioether linkage. Their potent antimicrobial activity suggests that the benzofuran moiety enhances target binding, possibly through π-π stacking or hydrophobic interactions . In contrast, the fluorobenzyl group in the target compound may improve membrane permeability due to increased lipophilicity.
Enzyme Inhibition Potential
  • Lipoxygenase Inhibitors: N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives () demonstrate that substituting the oxadiazole with sulfur-containing groups (e.g., thioether) enhances lipoxygenase inhibition.
  • GSK-3 Inhibitors : Compounds like N-(6-(5-mercapto-1,3,4-oxadiazol-2-yl)benzo[d]thiazol-2-yl)acetamide () combine oxadiazole with benzothiazole, enabling dual-target engagement in neurological models. The absence of a benzothiazole ring in the target compound may limit its applicability in Alzheimer’s research .
Structural and Physicochemical Differences
  • Sulfanyl vs. Phenoxy Linkages: The sulfanyl group in ’s compound (C15H13FN4O3S) introduces a polarizable sulfur atom, which may enhance solubility and hydrogen bonding compared to the phenoxy group’s ether linkage. This could influence pharmacokinetics, such as absorption and half-life .
  • Fluorine Positioning: Both the target compound and ’s analog feature a 4-fluorobenzyl group, which is associated with improved metabolic stability and receptor affinity. However, the latter’s methyl-oxazole substituent may sterically hinder target binding compared to the phenoxy group .

Biologische Aktivität

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound features:

  • Oxadiazole Ring : A five-membered heterocyclic structure containing nitrogen atoms, which is often associated with various pharmacological properties.
  • 4-Fluorobenzyl Group : Enhances lipophilicity and may influence binding interactions with biological targets.
  • 2-Phenoxyacetamide Moiety : Contributes to the overall pharmacological profile.

1. Antidiabetic Potential

Recent studies have highlighted the potential of phenoxyacetamide derivatives as selective α-glucosidase inhibitors. For instance, compounds similar to N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide exhibited significant inhibition of α-glucosidase with IC50 values in the low micromolar range. This suggests that modifications in the phenoxyacetamide structure can enhance selectivity and potency against diabetes-related enzymes .

2. Neuroprotective Effects

The oxadiazole derivatives have shown promise in neuroprotection. For example, related compounds have been investigated for their anti-epileptic effects in animal models. They demonstrated neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress, indicating a potential application in treating neurological disorders .

Case Study 1: α-Glucosidase Inhibition

A study focused on designing novel α-glucosidase inhibitors based on 2-phenoxyacetamide derivatives found that certain compounds had IC50 values significantly lower than established drugs like Acarbose. The most potent compound exhibited an IC50 of 2.11 μM and showed a remarkable selectivity for α-glucosidase over α-amylase .

Case Study 2: Neuroprotective Mechanisms

Another investigation into oxadiazole derivatives revealed that they could effectively improve seizure behaviors in PTZ-induced epileptic models. The compounds were shown to upregulate protective neurosteroids while downregulating stress-related neurotransmitters, suggesting a dual mechanism of action that could be leveraged for therapeutic purposes .

Comparative Analysis

Compound NameStructure SimilarityBiological ActivityIC50 (μM)
Acarboseα-glucosidase inhibitorEstablished drug327
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamideNovel derivativeSelective α-glucosidase inhibition2.11
GM-90432Oxadiazole derivativeNeuroprotectiveNot specified

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.